molecular formula C10H9ClF3N B13946520 2-chloro-N-cyclopropyl-N-(trifluoromethyl)aniline

2-chloro-N-cyclopropyl-N-(trifluoromethyl)aniline

Cat. No.: B13946520
M. Wt: 235.63 g/mol
InChI Key: ZQPJVKDLFJMDNK-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclopropyl-N-(trifluoromethyl)aniline is an organic compound characterized by the presence of a chloro group, a cyclopropyl group, and a trifluoromethyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-cyclopropyl-N-(trifluoromethyl)aniline typically involves the reaction of aniline derivatives with appropriate reagents to introduce the chloro, cyclopropyl, and trifluoromethyl groups. One common method involves the use of cyclopropylamine and trifluoromethylating agents under controlled conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, cyclopropylation, and trifluoromethylation reactions. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-cyclopropyl-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products:

    Oxidation: Nitro and nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-Chloro-N-cyclopropyl-N-(trifluoromethyl)aniline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopropyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets, leading to various biochemical effects. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)aniline
  • 2-Chloro-N-cyclopropyl-4-fluorobenzamide
  • 4-Chloro-N-cyclopropyl-2,3-difluorobenzamide

Comparison: 2-Chloro-N-cyclopropyl-N-(trifluoromethyl)aniline stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties

Properties

Molecular Formula

C10H9ClF3N

Molecular Weight

235.63 g/mol

IUPAC Name

2-chloro-N-cyclopropyl-N-(trifluoromethyl)aniline

InChI

InChI=1S/C10H9ClF3N/c11-8-3-1-2-4-9(8)15(7-5-6-7)10(12,13)14/h1-4,7H,5-6H2

InChI Key

ZQPJVKDLFJMDNK-UHFFFAOYSA-N

Canonical SMILES

C1CC1N(C2=CC=CC=C2Cl)C(F)(F)F

Origin of Product

United States

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